molecular formula C16H18N2O4S2 B2617441 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 1171696-15-3

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2617441
CAS No.: 1171696-15-3
M. Wt: 366.45
InChI Key: LPFGJZHJTCSLNS-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with a thiophene-2-sulfonamide moiety. The methoxyacetyl group likely enhances metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-11-15(19)18-8-2-4-12-6-7-13(10-14(12)18)17-24(20,21)16-5-3-9-23-16/h3,5-7,9-10,17H,2,4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFGJZHJTCSLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via an acylation reaction using methoxyacetic acid and a suitable activating agent such as DCC (dicyclohexylcarbodiimide).

    Attachment of the Thiophene-2-sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline ring or the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of sulfonamide groups with biological targets.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. The quinoline ring system may also interact with DNA or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Core Modifications: Tetrahydroquinoline Derivatives

  • Compound 3i: (R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide Structural Differences: The benzyl group at the 6-position and a bulky tert-butyl sulfamide substituent distinguish it from the target compound. Synthesis: Achieved a 62.7% yield via a multi-step procedure, suggesting efficient coupling of the sulfamide group . Implications: The benzyl substitution may enhance lipophilicity and receptor binding affinity compared to the thiophene-sulfonamide group in the target compound.
  • N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide Structural Differences: Features a tetrahydroisoquinoline core (positional isomer of tetrahydroquinoline) with a trifluoroacetyl group and a cyclopropylethyl-fluorophenyl side chain. Synthesis: Scalable to 100 g with rigorous NMR and HRMS validation, indicating robust industrial applicability . Implications: The trifluoroacetyl group may confer greater metabolic resistance than the methoxyacetyl group in the target compound.

Sulfonamide Variants

  • 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid Structural Differences: Replaces the thiophene-sulfonamide with a benzothiazolylamino-thiazole carboxylic acid system. Pharmacological Data: Cited in patent examples (Tables 1–5) for undisclosed biological activity, likely targeting enzymes or receptors distinct from the sulfonamide class .

Physicochemical and Pharmacological Insights

Property Target Compound Compound 3i Tetrahydroisoquinoline Analog
Core Structure Tetrahydroquinoline Tetrahydroquinoline Tetrahydroisoquinoline
Key Substituents 2-Methoxyacetyl, Thiophene-sulfonamide Benzyl, tert-Butyl sulfamide Trifluoroacetyl, Cyclopropylethyl
Synthetic Yield Not reported 62.7% 100 g scale validated
Metabolic Stability Moderate (methoxyacetyl) High (benzyl shielding) Very high (trifluoroacetyl)
Biological Target Putative MOR modulator MOR agonist/antagonist Acyl-CoA transferase inhibitor

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a hybrid structure that combines elements from tetrahydroquinoline and thiophene moieties. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of 378.46 g/mol. The presence of the methoxyacetyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems and various receptors. For instance, tetrahydroquinolines have been studied for their ability to modulate dopamine and norepinephrine receptors . Additionally, the thiophene sulfonamide component suggests potential activity as an enzyme inhibitor or receptor modulator .

Potential Biological Activities

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammation .
  • Anticancer Activity : The unique structure allows it to engage in interactions that may inhibit cancer cell proliferation. Specific studies are needed to elucidate these mechanisms further .
  • Neurological Applications : Given the interactions with neurotransmitter systems, this compound could also be explored for potential neuroprotective effects or treatment of neurological disorders .

Case Studies and Experimental Data

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Study ReferenceCompound StudiedKey Findings
Tetrahydroquinoline DerivativesShowed modulation of dopamine receptors; potential for treating neurological disorders.
RORγt Inverse AgonistsDemonstrated efficacy in autoimmune disease models; suggests similar mechanisms may apply to related compounds.
Enzyme InhibitorsHighlighted the role of thiophene sulfonamides in inhibiting specific enzymes linked to cancer progression.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to understand the binding interactions at a molecular level. These simulations can help predict how this compound interacts with its targets over time under physiological conditions .

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